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Compound of Interest

Compound Name: Lactucaxanthin

Cat. No.: B1234549 Get Quote

This technical guide provides an in-depth look at the molecular properties of lactucaxanthin, a

xanthophyll carotenoid of interest to researchers in the fields of biochemistry and drug

development.

Core Molecular Data
Lactucaxanthin is a specialized carotenoid found in sources such as lettuce (Lactuca sativa)

[1][2]. Its molecular structure and weight are fundamental parameters for any experimental or

modeling studies. The key quantitative data for lactucaxanthin are summarized in the table

below.
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Property Value Source

Molecular Formula C40H56O2 PubChem[3], FooDB[4]

Molecular Weight (Average) 568.886 g/mol FooDB[4]

Molecular Weight (Computed) 568.9 g/mol PubChem[3], Benchchem[1]

Monoisotopic Molecular

Weight
568.428031043 Da FooDB[4]

IUPAC Name

(1R,4R)-4-

[(1E,3E,5E,7E,9E,11E,13E,15

E,17E)-18-[(1R,4R)-4-hydroxy-

2,6,6-trimethylcyclohex-2-en-1-

yl]-3,7,12,16-

tetramethyloctadeca-

1,3,5,7,9,11,13,15,17-

nonaenyl]-3,5,5-

trimethylcyclohex-2-en-1-ol

PubChem[3], FooDB[4]

InChI Key
BIPAHAFBQLWRMC-

SUOWZELTSA-N
FooDB[4], Benchchem[1]

CAS Number 78306-12-4 PubChem[3], Benchchem[1]

Experimental Protocols
A detailed experimental protocol for the isolation and purification of lactucaxanthin from a

natural source like lettuce would typically involve the following stages. It is important to note

that specific parameters may need to be optimized depending on the starting material and

desired purity.

1. Sample Preparation:

Fresh lettuce leaves are harvested, washed, and lyophilized to remove water content.

The dried material is then ground into a fine powder to increase the surface area for

extraction.
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2. Solvent Extraction:

The powdered lettuce is subjected to solvent extraction, typically using a mixture of organic

solvents such as acetone, methanol, and ethyl acetate.

The extraction is often performed under cooled conditions and in the dark to prevent

degradation of the carotenoids.

The resulting crude extract is filtered to remove solid plant material.

3. Saponification:

To remove chlorophylls and lipids that can interfere with purification, the crude extract

undergoes saponification.

This is typically achieved by adding a solution of potassium hydroxide in methanol and

incubating the mixture.

4. Purification:

The saponified extract is then partitioned into a non-polar solvent like diethyl ether or

hexane.

Further purification is achieved through chromatographic techniques. Column

chromatography using silica gel or other suitable stationary phases is a common method.

For high-purity lactucaxanthin, High-Performance Liquid Chromatography (HPLC) is

employed, often with a C18 column and a mobile phase gradient of solvents like acetonitrile

and methanol[2].

5. Characterization:

The purified lactucaxanthin is characterized using various spectroscopic methods.

UV-Vis spectroscopy is used to determine the absorption maxima, which are characteristic of

the polyene chain.
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Mass spectrometry (MS), particularly LC-MS, is used to confirm the molecular weight and

fragmentation pattern[2].

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to

elucidate the detailed chemical structure[5].

Circular Dichroism (CD) can be used to determine the absolute configuration of the chiral

centers[5].

Potential Signaling Pathways and Experimental
Workflows
While specific signaling pathways directly modulated by lactucaxanthin are a subject of

ongoing research, its known biological activities suggest potential interactions with metabolic

pathways. For instance, studies have shown that lactucaxanthin can inhibit α-amylase and α-

glucosidase, enzymes involved in carbohydrate metabolism[2]. This suggests a role in

modulating pathways related to glucose uptake and insulin signaling.

An experimental workflow to investigate the effect of lactucaxanthin on a cellular signaling

pathway, for example, the insulin signaling pathway in response to glucose, could be structured

as follows:

Cell Culture
(e.g., HepG2 cells)

Treatment with
Lactucaxanthin Glucose Challenge Cell Lysis and

Protein Extraction
Protein Quantification

(e.g., BCA Assay)
Western Blot Analysis
(e.g., for p-Akt, p-ERK)

Data Analysis and
Quantification

Click to download full resolution via product page

Caption: A generalized workflow for studying the impact of lactucaxanthin on a cellular

signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/de/product/b1234549
https://pubmed.ncbi.nlm.nih.gov/28170007/
https://pubmed.ncbi.nlm.nih.gov/28170007/
https://pubmed.ncbi.nlm.nih.gov/28170007/
https://pubchem.ncbi.nlm.nih.gov/compound/Lactucaxanthin
https://foodb.ca/compounds/FDB001534
https://scispace.com/papers/lactucaxanthin-an-e-e-carotene-3-3-diol-from-lactuca-sativa-4gnqvazhky
https://www.benchchem.com/product/b1234549#lactucaxanthin-molecular-formula-and-molecular-weight
https://www.benchchem.com/product/b1234549#lactucaxanthin-molecular-formula-and-molecular-weight
https://www.benchchem.com/product/b1234549#lactucaxanthin-molecular-formula-and-molecular-weight
https://www.benchchem.com/product/b1234549#lactucaxanthin-molecular-formula-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1234549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

